3-Bromo-2-cyanopyridine
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-2-cyanopyridine can be achieved through the cyanation of 2,3-dibromopyridine. This process highlights the compound's foundational role in creating more complex molecules, demonstrating its significance in organic synthesis (Sharif et al., 2019).
Molecular Structure Analysis
Molecular structure and vibrational spectra studies of related bromopyridines have been conducted using density functional methods, offering insights into the molecular geometry, vibrational frequencies, and electronic properties of compounds closely related to 3-Bromo-2-cyanopyridine (Kandasamy & Velraj, 2012). These studies provide a foundation for understanding the molecular structure of 3-Bromo-2-cyanopyridine.
Chemical Reactions and Properties
3-Bromo-2-cyanopyridine serves as an intermediate in the synthesis of various heterocyclic systems, showcasing its versatility in chemical reactions. Its role in the formation of coordination polymers when acting as a ligand further exemplifies its reactivity and utility in constructing complex molecular architectures (Heine, Fink, & Schmidt, 2018).
Physical Properties Analysis
The crystal structure of 3-Bromo-2-cyanopyridine reveals short intermolecular Br...N contacts and π–π stacking interactions, contributing to its solid-state packing. These interactions are crucial for understanding the physical properties and stability of the compound (Sharif et al., 2019).
Scientific Research Applications
Kinetics and Reaction Studies : It is used in studying the kinetics of reactions involving bromo-[2H5]diethylenetriamineplatinum(II) bromide and 3-cyanopyridine in deuterium oxide solution (Chan & Wong, 1972). Additionally, it plays a role in reactivity studies of 2-aminopyridines with alpha-halocarbonyl compounds (Elliott et al., 1982).
Crystal Structure Analysis : The compound is used to establish the crystal and molecular structure of 3-amino-2-nitrothieno[2,3-b]pyridines (Kislyi et al., 1999).
Synthesis of Various Compounds : It is involved in synthesizing chloropyridine, chlorofuran, dibromo compounds, and substituted 3-cyanopyridine-2(iH)-thiones and -selenones (Yamaguchi et al., 1998), (Sharanin & Klokol, 2004).
Electrochemical Studies : 3-Bromo-2-cyanopyridine is also used in studying the electrochemical behaviors of cyanopyridines in liquid ammonia (Brown & Butterfield, 1982).
Organic Catalytic Reactions : It finds use in organic catalytic reactions, such as the hydrolysis of 2-cyanopyridine with metal oxide catalysts (Sakai et al., 1967).
Biological and Pharmacological Research : Derivatives of 3-Bromo-2-cyanopyridine have shown diverse biological activities like anticancer, antibacterial, antifungal, sedative, cardiotonic agents, and as HIV-1 non-nucleoside reverse transcriptase inhibitors (Ghosh et al., 2015).
Antimicrobial Activity : Certain derivatives also exhibit antimicrobial activity against a range of aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).
Safety And Hazards
3-Bromo-2-cyanopyridine is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
3-bromopyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c7-5-2-1-3-9-6(5)4-8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOPIUVJCIZALB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355837 | |
Record name | 3-Bromo-2-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-cyanopyridine | |
CAS RN |
55758-02-6 | |
Record name | 3-Bromo-2-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromopyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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